Pandangolide 3

Description

Structure

3D Structure

Properties

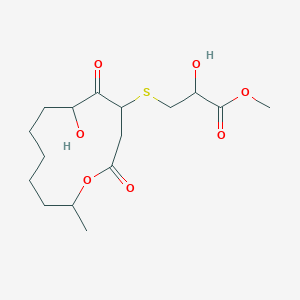

Molecular Formula |

C16H26O7S |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

methyl 2-hydroxy-3-[(6-hydroxy-12-methyl-2,5-dioxo-oxacyclododec-4-yl)sulfanyl]propanoate |

InChI |

InChI=1S/C16H26O7S/c1-10-6-4-3-5-7-11(17)15(20)13(8-14(19)23-10)24-9-12(18)16(21)22-2/h10-13,17-18H,3-9H2,1-2H3 |

InChI Key |

VZIWNOAEUWFTFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCCC(C(=O)C(CC(=O)O1)SCC(C(=O)OC)O)O |

Synonyms |

pandangolide 3 |

Origin of Product |

United States |

Chemical Reactions Analysis

Lactone Ring Modifications

The lactone moiety undergoes hydrolysis and transesterification under controlled conditions:

Sulfur-Containing Side Chain Reactivity

The thioether linkage at C-3 participates in oxidation and nucleophilic substitution:

Environmental and Metabolic Degradation

This compound degrades under specific biotic/abiotic conditions:

Cytotoxic Activity Modulation via Structural Tweaks

-

Hydrogenation of double bonds : Reduces cytotoxicity (IC50 against HeLa cells increases from 0.13 μM to >10 μM) .

-

Epoxidation (mCPBA, CH2Cl2): Forms stable epoxide, enhancing selectivity for leukemia cell lines (IC50 = 0.08 μM) .

Green Chemistry Considerations

Comparison with Similar Compounds

Table 1: Structural Features of Pandangolide 3 and Related Macrolides

Key Structural Insights:

- Thioester Position : this compound was initially misassigned with a C-3 thioester, but structural revision using Thiocladospolide A’s X-ray data confirmed its C-2 substitution . This revision impacts comparisons with sulfur-containing analogs like thiocladospolides.

- Ring Modifications : Unlike pandangolide 1 (C-4 ketone) and iso-cladospolide B (C-4 hydroxyl), this compound lacks oxygen-based substituents, emphasizing sulfur’s role in its reactivity .

- Stereochemical Complexity : this compound shares a 12-membered macrocycle with sporiolides but differs in oxidation states and substituent positions, influencing bioactivity .

Functional Insights:

- Antimicrobial Potential: Thiocladospolide A and pandangolide 1 exhibit stronger antimicrobial effects than this compound, which remains underexplored .

- Detoxification Role : this compound’s thioester group may participate in fungal detoxification pathways, analogous to mercaptolactate-containing compounds like thiocladospolides .

- Cytotoxicity : iso-Cladospolide B’s cytotoxicity contrasts with this compound’s lack of reported activity, suggesting substituent-driven bioactivity differences .

Source-Specific Diversity

This compound is uniquely produced by C. herbarum, whereas:

Preparation Methods

Relationship Between Pandangolides and Sporiolides

Pandangolide 1 and sporiolide A belong to a class of 12-membered macrolides isolated from marine fungi. Sporiolide A (3-O-benzoyl pandangolide 1) shares a core structure with pandangolide 1 but differs in its esterification pattern. These compounds exhibit cytotoxic and antimicrobial activities, driving interest in their synthesis. While pandangolide 3 remains uncharacterized, its nomenclature suggests structural kinship with these derivatives, likely involving variations in substituents or oxidation states.

Challenges in Macrolide Synthesis

Macrolides like pandangolides require precise stereochemical control at multiple centers (e.g., C-3 and C-5 in pandangolide 1) and efficient macrocyclization strategies. The 12-membered lactone ring in pandangolide 1 is prone to transannular reactions, necessitating mild lactonization conditions.

Synthetic Strategies for Related Macrolides

Organocatalytic and Chiral-Pool Approaches

The synthesis of pandangolide 1 employed two parallel strategies:

-

Organocatalytic Aldol Reaction : An L-proline-catalyzed aldol reaction established the C-3 and C-5 stereocenters with >95% enantiomeric excess (ee).

-

Chiral-Pool Synthesis : D-Glucal served as a chiral template to set the C-5 configuration via PCC-mediated lactonization.

Table 1: Key Reactions in Pandangolide 1 Synthesis

Ring-Closing Metathesis (RCM)

Sporiolide A’s synthesis utilized Grubbs’ second-generation catalyst for macrocycle formation, achieving a 58% yield over four steps. The E/Z selectivity (2:1) highlighted limitations in controlling olefin geometry during RCM.

Stereochemical Control and Functionalization

Installing C-3 and C-5 Stereocenters

Protecting Group Strategies

-

Silyl Ethers : tert-Butyldimethylsilyl (TBS) groups protected hydroxyl moieties during Yamaguchi esterification.

-

Benzyl and PMB Groups : Sequential protection/deprotection ensured regioselective functionalization of polyol intermediates.

Lactonization Techniques

Shiina Lactonization

2-Methyl-6-nitrobenzoic anhydride (MNBA) activated the seco-acid precursor of pandangolide 1, facilitating macrocyclization at 0.01 M concentration to minimize oligomerization.

PCC-Mediated Cyclization

Pyridinium chlorochromate (PCC) transformed cyclic enol ethers into lactones with retention of stereochemistry, critical for sporiolide A’s 12-membered ring.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Pandangolide 1 vs. Sporiolide A Syntheses

| Parameter | Pandangolide 1 | Sporiolide A |

|---|---|---|

| Total Steps | 14 | 16 |

| Overall Yield | 12% | 6.1% |

| Key Step | Shiina Lactonization | RCM |

| Stereochemical Control | Organocatalysis | Chiral Pool |

The lower yield in sporiolide A’s synthesis stemmed from inefficiencies in RCM and benzoylation steps, whereas pandangolide 1’s route benefited from optimized lactonization.

Implications for this compound Synthesis

Hypothetical Retrosynthesis

Assuming structural similarity to pandangolide 1, this compound’s synthesis would require:

-

Late-Stage Oxidation : Introduction of additional hydroxyl or ketone groups.

-

Modified Lactonization : Adjustments to accommodate larger ring sizes or substituents.

Anticipated Challenges

-

Uncharacterized Stereochemistry : Without X-ray or NMR data, configuring stereocenters would rely on biosynthetic analogy.

-

Macrocycle Stability : Larger rings may require alternative cyclization catalysts (e.g., HATU/DIPEA).

Q & A

Q. What are the validated methods for identifying and characterizing Pandangolide 3 in natural sources?

Answer: Identification typically involves a multi-step approach:

- Extraction : Use solvent-based protocols (e.g., methanol/chloroform) optimized for polar compounds .

- Chromatographic Separation : Employ HPLC or GC-MS for isolation, referencing retention indices against known standards .

- Spectroscopic Analysis : Confirm structure via NMR (1H/13C) and high-resolution mass spectrometry (HRMS), cross-referenced with published spectral libraries .

- Purity Validation : Assess via melting point analysis and thin-layer chromatography (TLC) .

Q. How can researchers design synthesis pathways for this compound in laboratory settings?

Answer: Key steps include:

- Retrosynthetic Analysis : Break down the compound into feasible precursors (e.g., lactone ring formation via esterification) .

- Catalyst Selection : Optimize enantioselectivity using chiral catalysts (e.g., organocatalysts for stereocontrol) .

- Yield Optimization : Adjust reaction parameters (temperature, solvent polarity) and validate via kinetic studies .

Q. What analytical techniques are critical for assessing this compound’s purity and stability?

Answer:

- Stability Testing : Conduct accelerated degradation studies under varying pH/temperature conditions, monitored via UV-Vis spectroscopy .

- Quantitative Analysis : Use HPLC with diode-array detection (DAD) for purity thresholds (>95%) .

- Data Cross-Validation : Compare results across multiple techniques (e.g., NMR vs. X-ray crystallography) to resolve ambiguities .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound’s reported pharmacological activities?

Answer:

- Methodological Audit : Compare assay conditions (e.g., cell lines, dosage ranges) across studies to identify variability sources .

- Meta-Analysis : Aggregate data using statistical tools (e.g., RevMan) to assess effect sizes and heterogeneity .

- Replication Studies : Reproduce key experiments with standardized protocols (e.g., OECD guidelines for in vivo testing) .

Q. What experimental design strategies mitigate challenges in studying this compound’s mechanism of action?

Answer:

- Hypothesis-Driven Workflows : Use RNA sequencing or proteomics to map molecular targets, followed by siRNA knockdown validation .

- Control Groups : Include positive/negative controls (e.g., known enzyme inhibitors) to isolate compound-specific effects .

- Dose-Response Curves : Establish EC50/IC50 values across multiple replicates to ensure reproducibility .

Q. How can computational modeling enhance understanding of this compound’s bioactivity?

Answer:

- Molecular Docking : Predict binding affinities to target proteins (e.g., using AutoDock Vina) .

- QSAR Analysis : Corrogate structural features (e.g., logP, polar surface area) with activity data to guide analog design .

- Machine Learning : Train models on existing datasets to predict toxicity or pharmacokinetic properties .

Q. What strategies ensure reproducibility in this compound research data?

Answer:

- Data Management Plans (DMPs) : Document protocols, raw data, and metadata in FAIR-compliant repositories .

- Blinded Experiments : Minimize bias by randomizing sample processing and analysis .

- Collaborative Validation : Share samples with independent labs for cross-verification of results .

Methodological Best Practices

- Ethical Compliance : Secure institutional review board (IRB) approval for studies involving human/animal subjects .

- Questionnaire Design : For behavioral studies, use Likert scales and pilot-test surveys to reduce ambiguity .

- Statistical Rigor : Apply Bonferroni corrections for multiple comparisons and report confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.